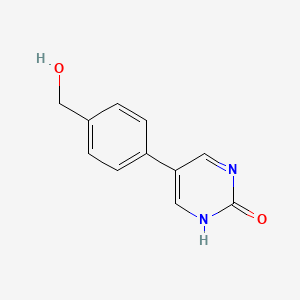

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-7-8-1-3-9(4-2-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYQPQZAONZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686791 | |

| Record name | 5-[4-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111113-67-7 | |

| Record name | 5-[4-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Retrosynthetic Analysis of 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound (I), the analysis identifies two primary disconnections, as illustrated in the retrosynthesis map.

Primary Disconnections:

C5-Aryl Bond: The most logical disconnection is the carbon-carbon bond between the C5 position of the pyrimidine (B1678525) ring and the phenyl group. This bond can be formed using a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach suggests two key synthons: a 5-halopyrimidin-2-ol derivative (II) and a (4-(hydroxymethyl)phenyl)boronic acid (III). The hydroxyl group on the phenyl moiety might require a protecting group (PG) during the synthesis to prevent unwanted side reactions.

Pyrimidine Ring Formation: A second fundamental disconnection breaks down the pyrimidine ring itself. The pyrimidine core can be assembled via the condensation of a three-carbon (C-C-C) dielectrophile with a nitrogen-carbon-nitrogen (N-C-N) building block like urea (B33335). lakotalakes.comadvancechemjournal.com This retrosynthetic step leads to precursors such as a suitably substituted 1,3-dicarbonyl compound (IV) and urea (V). The aryl substituent would already be present on the three-carbon fragment prior to the cyclization step.

This analysis provides two main forward synthetic routes:

Route A: Construct a 5-halopyrimidin-2-ol scaffold and then introduce the 4-(hydroxymethyl)phenyl group via a cross-coupling reaction.

Route B: Synthesize a 2-(4-(hydroxymethyl)phenyl)-substituted 1,3-dicarbonyl precursor and then perform a cyclocondensation reaction with urea to form the pyrimidine ring.

Classical and Modern Approaches to Pyrimidine Core Construction

The pyrimidine ring is a fundamental heterocycle, and numerous methods exist for its construction. These can be broadly categorized into condensation and cycloaddition reactions. benthamdirect.com

Condensation Reactions for Pyrimidine Ring Formation

The most traditional and widely used method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-dielectrophilic three-carbon unit. mdpi.comgrowingscience.comresearchgate.net This [3+3] cyclocondensation approach is highly versatile.

Key features of this method include:

Reactants: The reaction typically involves a β-dicarbonyl compound (e.g., β-keto esters, malonic esters, malonodialdehydes) reacting with an amidine or urea derivative. organic-chemistry.org

Mechanism: The reaction proceeds through initial nucleophilic attack of the N-C-N component on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Catalysis: These reactions are often catalyzed by either an acid or a base.

Below is a table summarizing common reactant combinations for pyrimidine synthesis via condensation.

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Catalyst | General Product |

|---|---|---|---|

| Ethyl Acetoacetate | Urea | Acid/Base | 4-Methylpyrimidin-2(1H)-one |

| Diethyl Malonate | Thiourea | Sodium Ethoxide | 2-Thiobarbituric Acid |

| Acetylacetone | Guanidine (B92328) | Base | 2-Amino-4,6-dimethylpyrimidine |

Cycloaddition Reactions for Pyrimidine Scaffold Assembly

Modern synthetic chemistry has introduced several cycloaddition strategies for assembling the pyrimidine scaffold, often providing access to complex substitution patterns with high efficiency. mdpi.com These methods can involve various cycloaddition modes, including [4+2], [3+3], and multi-component reactions. mdpi.comnih.gov

[4+2] Cycloaddition: This approach, a type of Diels-Alder reaction, typically involves the reaction of a 1,3-diazabutadiene derivative with an alkyne or another dienophile. mdpi.com

[2+2+2] Cycloaddition: Pyrimidines can be synthesized via the copper-catalyzed cyclization of ketones with nitriles under basic conditions. mdpi.com

NbCl₅-Mediated Cycloaddition: An intermolecular cycloaddition of alkynes with nitriles, mediated by niobium(V) chloride, can produce substituted pyrimidine derivatives with high regioselectivity. acs.org

Multi-Component Reactions: These reactions combine three or more starting materials in a single pot to form the pyrimidine ring, offering high atom economy. An example is the iridium-catalyzed synthesis from amidines and multiple alcohol molecules, which proceed through a series of condensation and dehydrogenation steps. organic-chemistry.org

Table 2: Modern Cycloaddition Strategies for Pyrimidine Synthesis

| Cycloaddition Type | Key Reactants | Catalyst/Mediator | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition | 1,3-Diazabutadienes + Alkynes | Thermal or Lewis Acid | Forms the ring from a 4-atom and a 2-atom fragment. mdpi.com |

| [2+2+2] Cycloaddition | Ketones + Nitriles | Copper catalyst | Involves consecutive C-C and C-N bond formations. mdpi.com |

| NbCl₅-Mediated | Alkynes + Nitriles | Niobium(V) Chloride | High chemo- and regioselectivity. acs.org |

Introduction and Functionalization of the 4-(Hydroxymethyl)phenyl Moiety

Attaching the substituted phenyl ring to the pyrimidine core is a critical step that requires robust and selective chemical methods.

Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki Coupling on Pyrimidine Derivatives)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming C-C bonds, particularly between sp²-hybridized carbons, making it ideal for synthesizing aryl-substituted heterocycles. scirp.orglibretexts.org In the context of synthesizing this compound, this reaction would involve coupling a 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidin-2-ol) with an appropriately protected (4-(hydroxymethyl)phenyl)boronic acid or its boronic ester derivative. nih.gov

The general catalytic cycle for the Suzuki coupling involves three main steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings compared to analogous benzene-based halides. researchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling on Pyrimidine Scaffolds

| Halopyrimidine Substrate | Organoboron Reagent | Palladium Catalyst | Base | Solvent System |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Benzene (B151609)/Ethanol/Water researchgate.net |

| 6-Chloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/Water youtube.com |

| 4-Chlorothieno[2,3-d]pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water researchgate.net |

Stereoselective and Regioselective Synthesis Considerations

While the target molecule is achiral and thus does not require stereoselective synthesis, regioselectivity is paramount at several stages of its construction.

Regioselectivity in Pyrimidine Ring Formation: When using unsymmetrical 1,3-dicarbonyl compounds in classical condensation reactions, two different constitutional isomers can potentially form. The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). For instance, in the condensation of a β-keto ester with urea, the more electrophilic ketone carbonyl typically reacts first with the nucleophilic nitrogen of urea. A highly regioselective synthesis of pyrazoles has been achieved by carefully selecting aprotic solvents with strong dipole moments, a principle that can be extended to pyrimidine synthesis. organic-chemistry.org

Regioselectivity in Functionalization: Achieving the correct substitution pattern on both the pyrimidine and phenyl rings is critical.

Pyrimidine C5-Functionalization: Directing a halogen to the C5 position is a key step for a subsequent Suzuki coupling. The electronic properties of existing substituents on the pyrimidine ring will govern the regioselectivity of electrophilic halogenation. Alternatively, building the ring from a pre-functionalized precursor, such as diethyl 2-bromo-malonate, can install the halogen at the desired position from the outset. acs.org

Phenyl para-Substitution: The starting material for the Suzuki coupling, (4-(hydroxymethyl)phenyl)boronic acid, ensures that the hydroxymethyl group is correctly positioned at the para-position of the phenyl ring.

Nucleophilic Aromatic Substitution: In pre-formed pyrimidine systems containing multiple halogen atoms (e.g., 2,4-dichloropyrimidine), nucleophilic attack often occurs preferentially at the C4 position over the C2 position, a factor that must be considered when planning multi-step functionalizations. researchgate.net Studies on the nucleophilic ring opening of related pyrimidine systems also highlight the importance of considering the regioselectivity of nucleophilic attack. nih.govacs.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize product yield and purity. While specific optimization studies for this exact compound are not extensively detailed in the public literature, principles derived from the synthesis of analogous pyrimidine derivatives provide a clear framework for achieving high efficiency. Key parameters that are typically manipulated include the choice of solvent, catalyst, base, temperature, and reaction time.

Research into the synthesis of various pyrimidine derivatives demonstrates that reaction outcomes are highly sensitive to the chosen conditions. For instance, in the synthesis of bis-1,2,3-triazole linked bis-2-aminopyrimidine hybrids, the selection of the base was a critical factor, with different bases being tested to find the optimal conditions. researchgate.net Similarly, the synthesis of polysubstituted pyrazolo[1,5-a]pyridines showed that both the energy source (conventional heating versus sonication) and the solvent had a dramatic impact on the reaction yield, with sonication in acetonitrile (B52724) proving to be the most effective combination. researchgate.net In another example, the synthesis of dihydrobenzofuran neolignans was optimized by evaluating different silver(I) oxidants, solvents, and reaction times, ultimately reducing the reaction time from 20 hours to 4 hours without significant loss of yield. scielo.br

For a hypothetical synthesis of this compound, likely proceeding through a Suzuki coupling of a 5-halopyrimidin-2-ol with (4-(hydroxymethyl)phenyl)boronic acid or a similar cross-coupling strategy, optimization would involve screening various palladium catalysts, ligands, bases, and solvent systems. The yield of such reactions is often dependent on the subtle interplay between these components. For example, the synthesis of novel 5-hydroxymethylpyrimidines reported yields ranging from 70% to over 83%, indicating that high efficiency is achievable with well-defined conditions. mdpi.com

The following interactive table illustrates how varying reaction conditions can influence the yield in a typical pyrimidine synthesis, based on findings from related studies.

Ultimately, a systematic approach using Design of Experiments (DoE) would be the most rigorous method to identify the optimal conditions for producing this compound, allowing for the simultaneous investigation of multiple variables and their interactions to achieve the highest possible yield and purity.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, but modern approaches offer safer and more sustainable alternatives. rasayanjournal.co.in These green methods can lead to higher yields, reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

For the synthesis of this compound, several green strategies could be employed:

Use of Greener Solvents: Replacing hazardous solvents like benzene or dichloromethane (B109758) with more environmentally benign options such as water, ethanol, or ionic liquids is a primary goal of green chemistry. rasayanjournal.co.innih.gov Acetonitrile, which can be a greener alternative to chlorinated solvents, has shown excellent results in some pyrimidine-related syntheses. scielo.br

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govresearchgate.net This technique is highly applicable to the synthesis of pyrimidine cores. researchgate.net

Ultrasonic Synthesis: The use of ultrasound as an energy source can enhance reaction rates and yields, providing an energy-efficient alternative to traditional heating. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): Designing a synthesis route that involves a one-pot, multicomponent reaction is a core principle of green chemistry. MCRs improve atom economy by combining three or more reactants in a single step to form the final product, minimizing intermediate separation and purification steps. rasayanjournal.co.in

Catalyst-Free and Green Catalysts: Developing synthetic routes that operate under catalyst-free conditions or utilize non-toxic, recyclable catalysts is highly desirable. nih.govbenthamdirect.com For instance, some syntheses of pyrimidine analogues have been achieved using visible light irradiation or simple organocatalysts. nih.gov

The following table compares traditional and green approaches for pyrimidine synthesis, highlighting the potential benefits of adopting sustainable practices for the production of this compound.

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the modern imperatives of sustainable chemical manufacturing. benthamdirect.comnih.gov

Solid-Phase Synthesis Techniques for Pyrimidine Derivatives

Solid-phase synthesis (SPS) is a powerful technique that has been successfully applied to the construction of various pyrimidine derivatives. acs.org This methodology offers significant advantages over traditional solution-phase synthesis, including the ability to use large excesses of reagents to drive reactions to completion and the simplification of purification, as excess reagents and by-products are simply washed away from the solid support. atdbio.com The entire process is also highly amenable to automation. atdbio.com

The general strategy for the solid-phase synthesis of a pyrimidine involves several key steps:

Attachment to Solid Support: A starting material is anchored to a solid support, typically a polymer resin like Merrifield resin or Rink amide resin. acs.orgacs.org

Stepwise Synthesis: The pyrimidine ring or its substituents are built upon the resin-bound substrate through a series of chemical reactions. For example, a resin-bound aldehyde can react with an acetophenone (B1666503) to form a chalcone, which is then cyclized with a guanidine to form the pyrimidine ring on the solid support. acs.org

Cleavage from Support: Once the synthesis is complete, the final pyrimidine derivative is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). acs.org

This approach has been used to create libraries of trisubstituted and tetrasubstituted pyrimidines. acs.org For example, one method involves anchoring a thiouronium group to a resin, which then undergoes condensation and oxidation steps to yield tetrasubstituted pyrimidines after cleavage. acs.org Another strategy starts with a resin-bound dihydropyrimidine-2-thione, which is then aromatized and further functionalized before cleavage from the support. acs.org

For the specific synthesis of this compound, a solid-phase approach could be envisioned. A potential route might involve attaching a precursor like 4-formylphenyl acetate (B1210297) to a suitable resin. The pyrimidine ring could then be constructed on this solid support. The final cleavage step would not only release the desired product but could also deprotect the hydroxymethyl group if it was protected during the synthesis. The solid-phase method is particularly advantageous for creating a library of analogues by varying the building blocks in the synthesis sequence. While the displacement of leaving groups on a resin-bound pyrimidine can sometimes be challenging due to deactivation of the ring, a variety of conditions can be explored to overcome this. acs.org

Therefore, it is not possible to generate the detailed, data-driven article as requested in the outline, because the foundational, scientifically accurate data for each specified analytical technique (NMR, HRMS, IR, X-ray crystallography) for this particular compound could not be retrieved.

An article constructed without this specific data would not meet the requirements for scientific accuracy and would necessitate speculation or the use of data from different compounds, violating the core instructions of the request.

Advanced Spectroscopic and Structural Characterization of 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture.

Crystal Structure Determination and Analysis of Intermolecular Interactions

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is fundamental to understanding its three-dimensional arrangement and the non-covalent interactions that govern its packing in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of bond lengths, bond angles, and torsion angles.

For pyrimidine (B1678525) derivatives, crystal structure analysis reveals key conformational features, such as the planarity of the pyrimidine ring and the orientation of its substituents. In a study of various 5-hydroxymethyl-2-phenylpyrimidine derivatives, the pyrimidine ring was found to be planar, with the phenyl group at the 2-position being twisted relative to the ring by varying degrees depending on other substituents. mdpi.com

Intermolecular interactions are vital in dictating the physical properties of a molecular solid. These interactions can include hydrogen bonds, halogen bonds, and van der Waals forces. The analysis of these interactions provides insight into the stability and packing of the crystal lattice. For instance, in the crystal structure of 5-phenyl-2-(4-pyrid-yl)pyrimidine, weak intermolecular C-H⋯N hydrogen bonds and C-H⋯π interactions are crucial for stabilizing the crystal structure. nih.gov The study of intermolecular interactions is a cornerstone of crystal engineering, which aims to design new solids with desired properties by understanding and controlling these forces. ias.ac.inmdpi.com

Illustrative Crystallographic Data for a Pyrimidine Derivative

The following table represents typical crystallographic data that would be obtained for a compound like 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol. This data is illustrative and does not represent the actual compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 17.891(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 970.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.385 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Reflections collected | 5678 |

| Independent reflections | 1789 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.078, wR2 = 0.156 |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are highly directional and strong intermolecular interactions that play a pivotal role in the formation of predictable supramolecular assemblies in the solid state. In molecules containing hydroxyl (-OH) and pyrimidinone moieties, hydrogen bonding is expected to be a dominant feature.

Illustrative Hydrogen Bond Geometry for a Pyrimidine Derivative

This table provides an example of the geometric parameters for hydrogen bonds that could be identified in the crystal structure of this compound. This data is illustrative.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O1–H1···N1 | 0.82 | 1.98 | 2.79(2) | 175 |

| N3–H3···O2 | 0.86 | 2.05 | 2.90(2) | 178 |

| C6–H6···O1 | 0.93 | 2.45 | 3.28(3) | 149 |

(D = donor atom, A = acceptor atom)

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different biological activities.

Polymorphism can arise from variations in the conformation of the molecule or different hydrogen-bonding patterns and packing arrangements. For instance, different polymorphs of a chromone-thiazole hybrid compound were found to have slightly different molecular conformations and significantly different intermolecular contacts. The investigation of crystallization conditions, such as the choice of solvent and temperature, is key to isolating and characterizing different polymorphic forms. google.comgoogle.com

As no specific polymorphs of this compound have been reported in the literature, this remains an area for potential investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and the chromophores present in the molecule.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the UV-Vis spectrum and help in the assignment of the observed absorption bands. researchgate.net The analysis of the UV-Vis spectrum can reveal how different substituents on the pyrimidine ring affect the electronic properties of the molecule.

Illustrative UV-Vis Absorption Data for a Pyrimidine Derivative

The following table shows hypothetical UV-Vis absorption data for a pyrimidine derivative in a common solvent. This data is illustrative.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Methanol (B129727) | 220 | 25,000 | π → π |

| 275 | 12,000 | π → π | |

| 310 (sh) | 3,000 | n → π* |

(sh = shoulder)

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For a novel compound like this compound, elemental analysis is a crucial step in its characterization, confirming that the synthesized material has the expected stoichiometry.

Elemental Analysis Data for this compound (C₁₁H₁₀N₂O₂)

The theoretical elemental composition of this compound is provided below. Experimental values would be expected to be within ±0.4% of these theoretical values.

| Element | Theoretical (%) |

| Carbon (C) | 65.34 |

| Hydrogen (H) | 4.98 |

| Nitrogen (N) | 13.85 |

| Oxygen (O) | 15.82 |

Computational Chemistry and Theoretical Investigations of 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to determine the most stable molecular geometry by minimizing the energy of the system. nih.govacs.org This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| Ground State Energy (a.u.) | -2271.46 |

| Dipole Moment (Debye) | 8.95 |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich phenyl and pyrimidine rings, while the LUMO may be distributed over the entire molecule. The energy of these orbitals and their gap can be precisely calculated using DFT. These calculations help in predicting the regions of the molecule that are more susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are representative and can vary with the computational method.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.netmdpi.com The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility. By simulating the motion of atoms and bonds over a period of time, researchers can explore the different conformations the molecule can adopt and the energy barriers between them. nih.gov

Atoms in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) analysis, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.org This approach allows for the characterization of the nature of chemical bonds, including covalent and non-covalent interactions. nih.gov

In the context of this compound, AIM analysis can be used to quantify the strength and nature of the various bonds within the molecule. By locating bond critical points (BCPs) in the electron density, one can analyze properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points. These parameters provide insights into whether a bond is primarily covalent (shared-shell interaction) or ionic/electrostatic (closed-shell interaction). This method is also particularly useful for identifying and characterizing intramolecular hydrogen bonds, which can play a significant role in determining the molecule's conformation and stability. acs.org

Tautomerism and Isomerization Energy Profiling

Tautomerism is a key phenomenon for many heterocyclic compounds, including pyrimidine derivatives. researchgate.net this compound can exist in different tautomeric forms, primarily the lactam (-ol) and lactim (-one) forms. The relative stability of these tautomers can significantly influence the compound's chemical and biological properties. nih.gov

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. nih.govorientjchem.org By calculating the energies of the different tautomers, it is possible to predict their relative populations at equilibrium. The calculations can also be performed in different solvent environments to understand how polarity affects the tautomeric preference. researchgate.net For pyrimidin-2-ol and its derivatives, the equilibrium between the hydroxy and keto forms is a critical aspect of their chemistry. nih.gov

Table 3: Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| 2-hydroxy (lactim) | 0.00 (Reference) |

| 2-oxo (lactam) | TBD |

Note: The relative energies are indicative and require specific computational studies to be accurately determined. "TBD" signifies "To Be Determined" by such studies.

In addition to tautomerism, the rotational isomerization around the single bond connecting the phenyl and pyrimidine rings can be investigated. By calculating the energy profile as a function of the dihedral angle, the energy barriers to rotation and the most stable rotational isomers can be identified.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical investigations into the reaction mechanisms of pyrimidine derivatives typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the intricate steps involved in their synthesis and transformation. These studies are crucial for optimizing reaction conditions, predicting the feasibility of synthetic routes, and understanding the reactivity of the pyrimidine core.

For a molecule like this compound, theoretical studies could illuminate the mechanisms of its formation. A common synthetic route for substituted pyrimidines is the Biginelli reaction or similar multicomponent condensation reactions. nih.govacs.org Computational modeling of such a reaction would involve identifying the transition states and intermediates along the reaction coordinate. science.org.ge Key energetic parameters, including activation energies (ΔE‡) and reaction energies (ΔE), are calculated to map out the potential energy surface of the reaction. science.org.ge

For instance, a plausible synthetic pathway could involve the condensation of a substituted benzaldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. Theoretical calculations can help determine the favorability of different mechanistic steps, such as initial condensation, cyclization, and dehydration. nih.gov

Furthermore, computational studies can explore other reaction pathways, such as the functionalization of the pyrimidine ring or transformations involving the hydroxymethyl group. For example, the ring-opening and reconstruction of the pyrimidine scaffold is a complex process where quantum chemical computations can clarify the relative Gibbs free energies of intermediates and transition states, guiding synthetic efforts. researchgate.netnih.gov

Below is a representative data table illustrating the type of energetic data that would be generated from a DFT study on a hypothetical key reaction step in the synthesis of a substituted pyrimidine.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactant Complex | RC | 0.0 | Initial association of reactants |

| Transition State 1 | TS1 | +22.5 | Transition state for C-N bond formation |

| Intermediate 1 | INT1 | -5.2 | Acyclic intermediate after initial condensation |

| Transition State 2 | TS2 | +15.8 | Transition state for intramolecular cyclization |

| Intermediate 2 | INT2 | -18.9 | Cyclized intermediate before dehydration |

| Transition State 3 | TS3 | +25.1 | Transition state for water elimination |

| Product Complex | PC | -35.7 | Final pyrimidine product complexed with water |

This table is illustrative and based on typical values found in computational studies of similar heterocyclic syntheses.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a range of non-biological properties such as boiling point, melting point, solubility, and partition coefficient. nih.goviupac.org

The development of a QSPR model involves several key steps:

Dataset Curation : A dataset of diverse pyrimidine derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature. mdpi.com

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the target property. nih.govscielo.br

Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a QSPR model could predict its aqueous solubility, a crucial parameter in many applications. The descriptors in such a model might include topological polar surface area (TPSA), molecular weight, and various electrostatic and quantum-chemical parameters. mdpi.com

The following table presents a hypothetical QSPR model for predicting a physicochemical property of pyrimidine derivatives, demonstrating the types of descriptors and statistical metrics that would be involved.

| Parameter | Value/Equation | Description |

|---|---|---|

| Model Equation | logS = 0.5 - 0.008 * MW + 0.02 * TPSA - 0.3 * logP | A multiple linear regression model. |

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the data. |

| Q² (Cross-validated R²) | 0.78 | A measure of the model's predictive ability. |

| RMSE (Root Mean Square Error) | 0.45 | The standard deviation of the prediction errors. |

| Descriptors Used in the Model | ||

| MW | Molecular Weight | |

| TPSA | Topological Polar Surface Area | |

| logP | Octanol-water partition coefficient |

This table is illustrative, presenting a hypothetical model for demonstration purposes.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol Transformations

Investigation of Reaction Intermediates and Transition States

The transformations involving the 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol scaffold proceed through a series of reactive intermediates and transition states. While direct experimental studies on this specific molecule are not extensively documented, analogies can be drawn from related pyrimidine (B1678525) systems. The inherent tautomerism between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms is a critical consideration in all its reaction pathways. The pyrimidin-2-ol form possesses a nucleophilic hydroxyl group, while the pyrimidin-2(1H)-one form features an amide-like structure.

In electrophilic aromatic substitution reactions on the phenyl ring, the formation of an arenium ion (a sigma complex) as a reaction intermediate is anticipated. The stability of this intermediate is influenced by the electronic nature of the pyrimidin-2-ol substituent. Computational studies on similar aromatic systems help in predicting the preferred sites of substitution and the energies of the corresponding transition states.

For reactions at the pyrimidine core, such as nucleophilic substitution, the stability of the Meisenheimer complex, a key intermediate, dictates the reaction's feasibility. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles. The transition states for these reactions are influenced by the nature of the leaving group and the incoming nucleophile.

Role of Catalysts and Reagents in Directed Synthesis

The directed synthesis of derivatives of this compound relies heavily on the strategic use of catalysts and reagents to achieve desired regioselectivity and efficiency.

Catalysts: A variety of catalysts can be employed in the synthesis and transformation of pyrimidine derivatives. These include:

Acid Catalysts: Protic acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids can be utilized in condensation reactions to form the pyrimidine ring. nih.gov For instance, in Biginelli-type reactions, an acid catalyst activates the aldehyde component towards nucleophilic attack. nih.gov

Base Catalysts: Bases such as sodium hydroxide (B78521) or potassium hydroxide are commonly used in the cyclocondensation reactions for pyrimidine synthesis, often by deprotonating a reactive methylene (B1212753) group. ijper.org

Metal Catalysts: Palladium-based catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce or modify substituents on the pyrimidine or phenyl ring. These reactions are pivotal for creating carbon-carbon or carbon-heteroatom bonds. Nanocatalysts are also gaining prominence due to their high surface area and reactivity. nih.gov

Reagents: The choice of reagents is crucial for specific transformations. For example, the reduction of a precursor ester at the 5-position to the hydroxymethyl group is a key step in the synthesis of the parent compound and its analogs. mdpi.comnih.gov Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) are effective for this purpose. For derivatization, a wide array of electrophilic and nucleophilic reagents can be used to target different positions on the molecule.

Table 1: Representative Catalysts and Reagents in Pyrimidine Synthesis and Derivatization

| Reaction Type | Catalyst/Reagent | Role | Reference |

| Cyclocondensation | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst | nih.gov |

| Cyclocondensation | Potassium Hydroxide (KOH) | Base catalyst | ijper.org |

| Cross-Coupling | Palladium(0) complexes | Catalyst for C-C bond formation | - |

| Reduction of Ester | Lithium Aluminum Hydride (LiAlH4) | Reducing agent | mdpi.comnih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | Brominating agent | mdpi.com |

Kinetics and Thermodynamics of Synthetic Reactions

The kinetics and thermodynamics of the synthetic reactions leading to and involving this compound are fundamental to optimizing reaction conditions and yields.

Kinetics: The rate of reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. For instance, in the synthesis of pyrimidine derivatives, the reaction rate can be significantly affected by the electronic nature of the substituents on the starting materials. nih.gov Electron-withdrawing groups on the aldehyde component in a Biginelli-type reaction can increase the electrophilicity of the carbonyl carbon, thereby accelerating the initial condensation step. nih.gov Kinetic studies, often performed using spectroscopic methods to monitor the concentration of reactants and products over time, can help elucidate the reaction mechanism and identify the rate-determining step.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Most synthetic routes to pyrimidines are designed to be thermodynamically favorable, often involving the formation of a stable aromatic ring system which provides a strong driving force. The Clapeyron-Clausius equation can be used to determine thermodynamic parameters such as the enthalpy of sublimation and vaporization for related compounds, which provides insight into their intermolecular forces and stability. nih.gov The equilibrium between the tautomeric forms of the pyrimidin-2-ol is also a key thermodynamic consideration, with the position of the equilibrium being solvent and temperature-dependent.

Unraveling Regio- and Chemoselectivity in Derivatization Reactions

Derivatization of the polyfunctional this compound presents challenges in controlling regio- and chemoselectivity. The molecule offers several reactive sites: the hydroxymethyl group, the phenyl ring, and the pyrimidine ring.

Regioselectivity:

Phenyl Ring: Electrophilic substitution on the phenyl ring is directed by the existing substituents. The hydroxymethyl group is a weak ortho-, para-director, while the pyrimidine ring's electronic effect will also influence the position of attack.

Pyrimidine Ring: The positions on the pyrimidine ring have different reactivities. Nucleophilic attack is generally favored at positions 4 and 6, which are para and ortho to the ring nitrogens. The development of regioselective one-step syntheses for related triazolopyrimidines highlights the importance of controlling the reaction conditions to favor the formation of a specific isomer. rsc.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the selective oxidation of the hydroxymethyl group without affecting the pyrimidine ring or the selective substitution at the pyrimidine ring without altering the hydroxymethyl group requires careful choice of reagents and reaction conditions. Protecting group strategies are often employed to achieve the desired chemoselectivity. For instance, the hydroxymethyl group can be protected as an ether or ester before performing reactions on the pyrimidine or phenyl ring.

Spectroscopic Tracking of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques. This allows for real-time analysis of the reaction, optimization of reaction times, and identification of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking reactions. The appearance of new signals and the disappearance of reactant signals provide a clear indication of the reaction's progress. For instance, the reduction of a precursor ester to the hydroxymethyl group would be evidenced by the disappearance of the ester signal and the appearance of a new signal for the CH2OH group in the 1H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the transformation of functional groups. For example, the conversion of a carbonyl group in a starting material to a hydroxyl group in the product can be followed by observing the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band. mdpi.com

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of reactants, intermediates, and products in the reaction mixture, thereby confirming the progress of the transformation. mdpi.commdpi.com

Time-Resolved Spectroscopy: For studying very fast reactions and short-lived intermediates, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed. These methods provide insights into the photophysical and photochemical processes of related compounds. nih.gov

Table 2: Spectroscopic Data for a Representative 5-Hydroxymethylpyrimidine Derivative

| Spectroscopic Technique | Key Observables | Reference |

| 1H NMR | Chemical shifts of aromatic, pyrimidine, and hydroxymethyl protons. | mdpi.com |

| 13C NMR | Chemical shifts of carbons in the phenyl and pyrimidine rings, and the hydroxymethyl carbon. | mdpi.com |

| IR | Stretching frequencies for O-H, C-H, C=N, and C=C bonds. | mdpi.com |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | mdpi.com |

Synthetic Transformations and Chemical Reactivity of 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Reactions at the Pyrimidin-2-ol Core

The pyrimidin-2-ol ring system exists in a tautomeric equilibrium with its 2-pyrimidone form. This tautomerism significantly influences its reactivity. The electron-donating nature of the hydroxyl/amide group activates the pyrimidine (B1678525) ring, particularly at the 5-position, towards certain electrophilic substitutions, while the nitrogen atoms provide sites for functionalization.

Functionalization of the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring, particularly in the pyrimidone tautomer, are nucleophilic and can be functionalized through reactions such as alkylation. N-alkylation is a common transformation for pyrimidones, typically proceeding under basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide. Given the two nitrogen atoms in the ring, a mixture of N1 and N3 alkylated products could be anticipated, with the regioselectivity influenced by steric and electronic factors.

Table 1: Representative Conditions for N-Alkylation of Pyrimidone Systems

| Reagent | Base | Solvent | General Conditions | Expected Product |

|---|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH, or Cs₂CO₃ | DMF, Acetonitrile (B52724), or Acetone | Room temperature to moderate heating | N-alkylated pyrimidone derivatives |

Electrophilic and Nucleophilic Reactions on the Pyrimidine Moiety

The pyrimidine ring itself can undergo substitution reactions. Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally electron-deficient and thus more susceptible to nucleophilic attack than electrophilic attack. bhu.ac.in However, the presence of the activating hydroxyl group at C-2 (in the pyrimidone form) can facilitate electrophilic substitution at the electron-rich C-5 position. researchgate.net

Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation would be expected to occur at the C-5 position, which is already substituted with the phenyl group. Therefore, further electrophilic substitution on the pyrimidine ring is unlikely unless it involves displacement of the phenyl group, which would require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more characteristic of pyrimidines, but typically requires a good leaving group (like a halogen) at the 2, 4, or 6 positions. acs.orgnih.gov In the case of 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol, the hydroxyl group is a poor leaving group. Conversion of the hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), could enable nucleophilic displacement by various nucleophiles. nih.gov

Chemical Modifications of the 4-(Hydroxymethyl)phenyl Group

The 4-(hydroxymethyl)phenyl substituent provides a versatile handle for a variety of chemical transformations, primarily centered around the benzylic hydroxyl group.

Oxidation Reactions of the Hydroxymethyl Moiety to Aldehyde or Carboxylic Acid

The primary benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Activated manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes, often performed in a non-polar solvent like dichloromethane (B109758) or chloroform. commonorganicchemistry.comjove.commychemblog.com Other modern methods may also be applicable.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions is a common and effective reagent for this transformation. doubtnut.comlibretexts.orgresearchgate.net

Table 2: Common Oxidation Reactions of Benzylic Alcohols

| Target Functional Group | Reagent | Solvent | Typical Conditions |

|---|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform | Stirring at room temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water/t-Butanol, with acid or base | Heating |

Reduction Reactions of the Hydroxyl Group

The benzylic hydroxyl group can be removed through reduction to yield the corresponding methylphenyl derivative. This deoxygenation can be achieved under various conditions, often involving the conversion of the alcohol into a better leaving group, followed by reduction. A classic method involves reaction with hydriodic acid (HI), sometimes in the presence of red phosphorus to regenerate the HI. nih.govresearchgate.netnih.gov

Table 3: Representative Reduction Conditions for Benzylic Alcohols

| Reagent System | Solvent | General Conditions | Expected Product |

|---|---|---|---|

| Hydriodic Acid (HI) / Red Phosphorus | Aqueous/Biphasic (e.g., Toluene/Water) | Reflux | 5-(4-methylphenyl)pyrimidin-2-ol |

Derivatization via Esterification or Etherification of the Hydroxyl Group

The hydroxyl group can be readily derivatized to form esters or ethers, which can alter the compound's physical properties and provide a means for further functionalization.

Esterification: The formation of esters is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under acidic catalysis (e.g., Fischer esterification) or in the presence of a coupling agent. vedantu.comnih.govresearchgate.net

Etherification: Ether synthesis can be accomplished through methods like the Williamson ether synthesis. jk-sci.combyjus.comwikipedia.org This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.comkhanacademy.org

Table 4: Common Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Catalyst/Base | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Heating, often with removal of water |

| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., THF, DMF) |

Transformations on the Phenyl Ring

The phenyl ring of this compound serves as a versatile platform for introducing structural diversity. Its reactivity is influenced by the electronic effects of both the pyrimidin-2-ol and the hydroxymethyl groups.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The introduction of new substituents onto the phenyl ring via electrophilic aromatic substitution (EAS) is a fundamental transformation in organic synthesis. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) is a weak ortho-, para-director, while the pyrimidin-2-ol group, being a heterocyclic system, can exert more complex electronic effects. Generally, aryl substituents on pyrimidines can be either activating or deactivating towards EAS depending on the nature of the pyrimidine ring and its substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For this compound, the positions ortho to the hydroxymethyl group (positions 3' and 5') and ortho to the pyrimidin-2-ol group (positions 3 and 5 on the phenyl ring) are the most likely sites for substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(4-(Hydroxymethyl)-3-nitrophenyl)pyrimidin-2-ol |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-(hydroxymethyl)phenyl)pyrimidin-2-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(3-Acyl-4-(hydroxymethyl)phenyl)pyrimidin-2-ol |

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound.

It is important to note that the pyrimidine ring itself can be sensitive to strong acidic conditions often employed in EAS reactions, potentially leading to side reactions or degradation. Therefore, careful optimization of reaction conditions is crucial.

Palladium-Catalyzed Cross-Coupling Reactions for Further Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgnih.gov To utilize these reactions for further substitution on the phenyl ring of this compound, the ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously, or by other synthetic methods starting from precursors with the desired functionality.

Once the halogenated analogue, for instance, 5-(3-bromo-4-(hydroxymethyl)phenyl)pyrimidin-2-ol, is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govmdpi.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Aryl-alkene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Aryl-amine |

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of a Halogenated Phenyl Ring.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and needs to be optimized for each specific substrate and coupling partner.

Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies

The systematic modification of the this compound scaffold is essential for conducting structure-reactivity relationship (SAR) studies. humanjournals.comnih.govumn.edu These studies aim to understand how specific structural features influence the chemical reactivity and, in a broader context, the biological activity of the molecule. Analogues can be designed to probe the importance of the hydroxymethyl group, the substitution pattern on the phenyl ring, and the nature of the pyrimidin-2-ol tautomers.

The synthetic strategies for accessing these analogues would leverage the reactions described in the preceding sections. For example, oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would provide analogues to assess the role of this group. Electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions would be employed to introduce a variety of substituents at different positions on the phenyl ring, thereby modulating its electronic and steric properties.

| Analogue | Synthetic Precursor | Key Transformation | Purpose of Modification |

| 5-(4-Formylphenyl)pyrimidin-2-ol | This compound | Oxidation (e.g., with PCC) | Investigate the effect of an electron-withdrawing group. |

| 5-(4-(Aminomethyl)phenyl)pyrimidin-2-ol | This compound | Conversion to halide, followed by azide (B81097) displacement and reduction | Introduce a basic center. |

| 5-(3'-Amino-4'-(hydroxymethyl)phenyl)pyrimidin-2-ol | 5-(4-(Hydroxymethyl)-3-nitrophenyl)pyrimidin-2-ol | Reduction of the nitro group | Introduce a substituent at the 3'-position. |

| 5-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)pyrimidin-2-ol | 5-(3-Bromo-4-(hydroxymethyl)phenyl)pyrimidin-2-ol | Suzuki-Miyaura coupling with phenylboronic acid | Increase steric bulk and lipophilicity. |

Table 3: Examples of Chemically Modified Analogues and Their Synthetic Rationale for Structure-Reactivity Studies.

By synthesizing and evaluating a library of such analogues, researchers can systematically map the structural requirements for desired chemical or biological properties, leading to the development of molecules with optimized characteristics.

Advanced Analytical Methodologies for Purity, Stability, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol. The analysis of pyrimidine (B1678525) derivatives is frequently accomplished using reversed-phase HPLC. researchgate.net This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method would utilize a C8 or C18 silica (B1680970) gel column. researchgate.net Elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (varying mobile phase composition) to achieve optimal separation of all components. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector set at the wavelength of maximum absorbance (λmax) for the compound, or a mass spectrometry (MS) detector for enhanced specificity and impurity identification. researchgate.net

Method validation is a critical process to confirm that the analytical procedure is suitable for its intended purpose. youtube.com According to International Council for Harmonisation (ICH) guidelines, validation involves evaluating several key parameters nih.govyoutube.com:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) value greater than 0.998 is generally considered acceptable. youtube.com

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. youtube.com

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Agilent or Shimadzu HPLC System with UV/PDA or MS Detector creative-proteomics.com |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.netsielc.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 275 nm (or λmax of the compound) nih.gov |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities and Byproducts

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging and would likely require a derivatization step (e.g., silylation) to increase its volatility.

However, GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is exceptionally well-suited for the identification and quantification of volatile impurities that may be present from the synthesis process. nih.govresearchgate.net These can include residual solvents, unreacted volatile starting materials, or volatile byproducts. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interaction with the stationary phase, and the MS detector provides mass information for definitive identification.

Table 2: GC-MS Method for Analysis of Potential Volatile Impurities

| Parameter | Typical Condition |

|---|---|

| Potential Impurities | Ethanol, Toluene, Tetrahydrofuran (THF), Formaldehyde |

| Instrument | GC-MS System (e.g., Agilent, PerkinElmer) |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (Scan mode m/z 35-500) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used primarily for the qualitative monitoring of chemical reactions and for screening purposes. researchgate.netnih.gov During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product over time. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their affinity for the stationary phase versus the mobile phase. Compounds are visualized under UV light (at 254 nm) or by staining. researchgate.net The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and is used to identify the components.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Function | Hypothetical Rf Value* | Observation |

|---|---|---|---|

| Starting Material A | Reactant | 0.80 | Spot intensity decreases as reaction proceeds. |

| Byproduct | Impurity | 0.55 | Minor spot may appear and persist. |

| This compound | Product | 0.45 | Spot appears and its intensity increases over time. |

*In a 1:1 Ethyl Acetate (B1210297)/Hexane solvent system.

Thermal Analysis (TGA, DSC) for Thermal Stability and Degradation Pathways

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material, including its thermal stability and phase behavior. semanticscholar.orgresearchgate.net For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide vital information. mdpi.com

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net A TGA thermogram reveals the temperatures at which the compound degrades, providing a clear indication of its thermal stability. The data can show mass loss due to desolvation or decomposition, and the mechanism of thermal decomposition can be investigated. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature. semanticscholar.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which are key indicators of purity. umsl.edu

Table 4: Hypothetical Thermal Analysis Data

| Analysis | Parameter | Hypothetical Result | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | ~250 °C | Indicates the upper limit of thermal stability. |

| Mass Loss Steps | Major loss from 250-400 °C | Corresponds to the primary degradation pathway of the molecule. | |

| DSC | Melting Point (Tm, peak) | ~225 °C | Characteristic physical property; a sharp peak indicates high purity. |

| Enthalpy of Fusion (ΔHfus) | ~35 kJ/mol | Energy required to melt the solid, related to crystalline structure. |

Quantitative Spectroscopic Methods for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and robust method for the quantitative determination of compounds that contain chromophores, such as the pyrimidine ring system in this compound. nih.govresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a stock solution of the pure compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). nih.gov A series of dilutions are made to create standards of known concentrations. The UV spectrum is scanned to determine the wavelength of maximum absorbance (λmax), where the analysis will be most sensitive. nih.gov The absorbance of each standard is measured at this λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. researchgate.net

Table 5: Example Calibration Data for UV-Vis Spectroscopic Quantitation

| Standard Concentration (µg/mL) | Measured Absorbance at λmax (e.g., 275 nm) |

|---|---|

| 2.0 | 0.105 |

| 4.0 | 0.211 |

| 8.0 | 0.425 |

| 12.0 | 0.630 |

| 16.0 | 0.842 |

| Linear Regression: y = 0.052x + 0.001; R² = 0.9998 |

Future Directions and Emerging Research Avenues in the Chemical Investigation of 5 4 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, often involving the condensation of chalcones with urea (B33335) or guanidine (B92328) hydrochloride. nih.govnih.gov However, these traditional methods can sometimes be limited by harsh reaction conditions and moderate yields. Future research will likely focus on developing more efficient and environmentally friendly synthetic strategies.

One promising approach is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials. growingscience.comresearchgate.net For instance, a one-pot synthesis of pyrimidine derivatives from an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride has been reported. growingscience.com Adapting such methods for the synthesis of 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol could significantly improve efficiency.

Furthermore, the development of novel catalytic systems is a key area of interest. mdpi.com Copper-catalyzed and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the synthesis of related phenyl-substituted pyrimidines and could be further optimized for this specific target. The use of nano-catalysts and green solvents is also an emerging trend that could lead to more sustainable synthetic protocols. researchgate.netorientjchem.org

| Synthetic Approach | Description | Potential Advantages |

| Multi-component Reactions | Combining three or more reactants in a single synthetic operation. growingscience.comresearchgate.net | Increased efficiency, reduced waste, and simplified procedures. |

| Advanced Catalysis | Employing novel metal or organocatalysts to facilitate the reaction. mdpi.comacs.org | Milder reaction conditions, higher yields, and improved selectivity. |

| Green Chemistry Methods | Utilizing environmentally benign solvents and catalysts. researchgate.netorientjchem.org | Reduced environmental impact and increased sustainability. |

Exploration of Unconventional Reactivity and Catalysis

The functional groups present in this compound offer multiple sites for chemical modification, opening avenues for the exploration of its reactivity. The hydroxymethyl group, for example, can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The pyrimidin-2-ol core can undergo N-alkylation or substitution reactions, allowing for the synthesis of a diverse library of derivatives. orientjchem.org

An intriguing area for future research is the potential of this molecule to act as a catalyst itself. The pyrimidin-2-ol moiety, with its ability to act as both a hydrogen bond donor and acceptor, could be explored for its capacity to catalyze organic reactions. This field of organocatalysis is rapidly expanding and offers a metal-free alternative to traditional catalysis. acs.org

Computational Design of Advanced Materials (purely chemical applications, e.g., supramolecular assemblies)

The ability of this compound to form hydrogen bonds and engage in π-π stacking interactions makes it a prime candidate for the construction of supramolecular assemblies. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and stability of these assemblies, guiding the design of new materials. mdpi.com

By computationally modeling the interactions between individual molecules, researchers can design supramolecular structures with specific properties, such as porous frameworks for gas storage or liquid crystals for optical applications. These in-silico studies can significantly accelerate the discovery of new materials by predicting the most promising candidates for experimental synthesis. Molecular docking studies can also be employed to understand the binding of these molecules to various targets, which can inform the design of materials with specific recognition properties. mdpi.comnih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the exploration of the chemical space around this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. Automated platforms can rapidly synthesize libraries of derivatives by systematically varying the starting materials and reaction conditions. nih.gov

These libraries can then be screened using HTE techniques to identify compounds with desired properties. nih.govnih.gov For example, high-throughput screening assays can be used to evaluate the catalytic activity or material properties of a large number of compounds in a short amount of time. This combination of automation and HTE can dramatically increase the efficiency of the research and development process.

In-depth Study of Tautomeric Equilibria and Dynamic Chemical Processes

The pyrimidin-2-ol moiety of the title compound can exist in tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one form. researchgate.net The position of this equilibrium can be influenced by factors such as solvent and temperature. A detailed understanding of this tautomerism is essential as it can significantly affect the molecule's reactivity and properties. researchgate.netchemicalbook.com

Advanced spectroscopic techniques, such as NMR and computational methods, can be used to study the kinetics and thermodynamics of this tautomeric interconversion. researchgate.netchemrxiv.org This knowledge can be harnessed to control the dynamic behavior of the molecule. For instance, by shifting the tautomeric equilibrium, it may be possible to switch the properties of materials based on this scaffold, leading to the development of stimuli-responsive systems.

Q & A

Q. What are the standard synthetic routes for 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol?

The synthesis typically involves nucleophilic substitution to introduce the hydroxymethyl group. Starting with a phenylpyrimidine precursor (e.g., 4-methyl-2-(methylthio)pyrimidine), formaldehyde is reacted under basic conditions (e.g., NaOH) to substitute at the 5-position. Purification via recrystallization or column chromatography ensures high purity . Variations may include protecting group strategies if other substituents are present on the pyrimidine ring.

Q. How is the compound characterized post-synthesis?